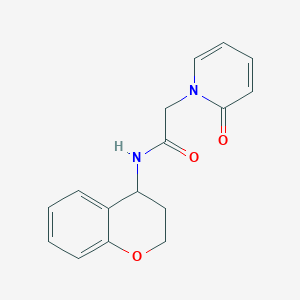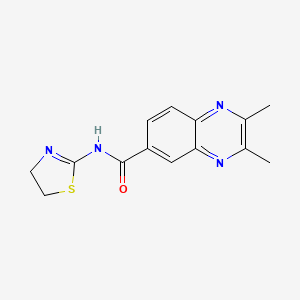![molecular formula C10H13NO5S B7468341 2-[(4-Methoxy-2-methylphenyl)sulfonylamino]acetic acid](/img/structure/B7468341.png)
2-[(4-Methoxy-2-methylphenyl)sulfonylamino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Methoxy-2-methylphenyl)sulfonylamino]acetic acid, also known as MMSA, is a sulfonamide derivative that has been extensively studied for its potential pharmaceutical applications. It is a white crystalline solid that is soluble in water and organic solvents. MMSA has been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.
Wirkmechanismus
The exact mechanism of action of 2-[(4-Methoxy-2-methylphenyl)sulfonylamino]acetic acid is not fully understood. However, it is believed that 2-[(4-Methoxy-2-methylphenyl)sulfonylamino]acetic acid exerts its biological effects through the inhibition of enzymes involved in key metabolic pathways. For example, 2-[(4-Methoxy-2-methylphenyl)sulfonylamino]acetic acid has been found to inhibit the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA and RNA.
Biochemical and Physiological Effects:
2-[(4-Methoxy-2-methylphenyl)sulfonylamino]acetic acid has been found to exhibit a wide range of biochemical and physiological effects. In addition to its antimicrobial and anti-inflammatory properties, 2-[(4-Methoxy-2-methylphenyl)sulfonylamino]acetic acid has been shown to have antitumor effects. Studies have demonstrated that 2-[(4-Methoxy-2-methylphenyl)sulfonylamino]acetic acid can induce apoptosis, or programmed cell death, in a variety of cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(4-Methoxy-2-methylphenyl)sulfonylamino]acetic acid in lab experiments is its broad-spectrum antimicrobial activity. This makes it a useful tool for studying the effects of antimicrobial agents on a variety of pathogens. However, one limitation of using 2-[(4-Methoxy-2-methylphenyl)sulfonylamino]acetic acid is its potential toxicity. Studies have shown that 2-[(4-Methoxy-2-methylphenyl)sulfonylamino]acetic acid can be toxic to certain cell types at high concentrations.
Zukünftige Richtungen
There are several potential future directions for research on 2-[(4-Methoxy-2-methylphenyl)sulfonylamino]acetic acid. One area of interest is its potential use as an anticancer agent. Further studies are needed to determine the efficacy of 2-[(4-Methoxy-2-methylphenyl)sulfonylamino]acetic acid in animal models of cancer and to identify the mechanisms underlying its antitumor effects.
Another area of interest is the development of novel 2-[(4-Methoxy-2-methylphenyl)sulfonylamino]acetic acid derivatives with improved pharmacological properties. For example, researchers could explore the synthesis of 2-[(4-Methoxy-2-methylphenyl)sulfonylamino]acetic acid analogs with increased solubility or reduced toxicity.
Conclusion:
In conclusion, 2-[(4-Methoxy-2-methylphenyl)sulfonylamino]acetic acid is a sulfonamide derivative that has been extensively studied for its potential pharmaceutical applications. It exhibits a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. The exact mechanism of action of 2-[(4-Methoxy-2-methylphenyl)sulfonylamino]acetic acid is not fully understood, but it is believed to involve the inhibition of key metabolic enzymes. While 2-[(4-Methoxy-2-methylphenyl)sulfonylamino]acetic acid has several advantages for use in lab experiments, such as its broad-spectrum antimicrobial activity, it also has limitations, such as its potential toxicity. Future research on 2-[(4-Methoxy-2-methylphenyl)sulfonylamino]acetic acid could focus on its potential use as an anticancer agent or the development of novel 2-[(4-Methoxy-2-methylphenyl)sulfonylamino]acetic acid derivatives with improved pharmacological properties.
Synthesemethoden
The synthesis of 2-[(4-Methoxy-2-methylphenyl)sulfonylamino]acetic acid involves the reaction of 4-methoxy-2-methylbenzenesulfonyl chloride with glycine. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The resulting product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-[(4-Methoxy-2-methylphenyl)sulfonylamino]acetic acid has been the subject of numerous scientific studies due to its potential pharmaceutical applications. One area of research has focused on its antimicrobial properties. 2-[(4-Methoxy-2-methylphenyl)sulfonylamino]acetic acid has been found to exhibit potent activity against a variety of bacterial and fungal pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.
Another area of research has focused on the anti-inflammatory effects of 2-[(4-Methoxy-2-methylphenyl)sulfonylamino]acetic acid. Studies have shown that 2-[(4-Methoxy-2-methylphenyl)sulfonylamino]acetic acid can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and reduce inflammation in animal models.
Eigenschaften
IUPAC Name |
2-[(4-methoxy-2-methylphenyl)sulfonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5S/c1-7-5-8(16-2)3-4-9(7)17(14,15)11-6-10(12)13/h3-5,11H,6H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESWXNIHFPNRDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methoxy-2-methylphenyl)sulfonylamino]acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B7468263.png)
![5-[[2-(Difluoromethoxy)phenyl]methylsulfanyl]-1-phenyltetrazole](/img/structure/B7468278.png)

![3-[(1-ethylpyrrolidin-2-yl)methyl]-1H-quinazoline-2,4-dione](/img/structure/B7468299.png)

![[2-(4-cyclohexylphenyl)-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7468306.png)
![3,4-dimethyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)benzamide](/img/structure/B7468310.png)
![3-Methyl-1-oxo-1h-benzo[c]quinolizine-4-carbonitrile](/img/structure/B7468316.png)

![3-[4-(2-Fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine](/img/structure/B7468331.png)

![4-[2-[3-[2-Chloro-5-(trifluoromethyl)phenyl]-4-oxoquinazolin-2-yl]sulfanylacetyl]benzonitrile](/img/structure/B7468350.png)
![(4-Hydroxyphenyl)-[1-(2-methyl-2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidin-4-yl]methanone](/img/structure/B7468358.png)
